molecular formula C9H21NO B13571310 2-Ethoxy-3-methylhexan-1-amine

2-Ethoxy-3-methylhexan-1-amine

Katalognummer: B13571310
Molekulargewicht: 159.27 g/mol
InChI-Schlüssel: ITSXJFQCZGMIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-methylhexan-1-amine is an organic compound characterized by its amine functional group attached to a hexane backbone with ethoxy and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylhexan-1-amine typically involves the alkylation of 3-methylhexan-1-amine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Ethoxy-3-methylhexan-1-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of alkylamines on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.

Medicine: Pharmaceutical research utilizes this compound as a building block for the synthesis of potential drug candidates. Its amine group is a key functional group in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which 2-Ethoxy-3-methylhexan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to varied biological outcomes.

Vergleich Mit ähnlichen Verbindungen

    2-Ethylhexan-1-amine: Similar in structure but lacks the ethoxy group.

    3-Methylhexan-1-amine: Lacks the ethoxy substituent.

    2-Ethoxyhexan-1-amine: Similar but without the methyl group.

Uniqueness: 2-Ethoxy-3-methylhexan-1-amine is unique due to the presence of both ethoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides a distinct set of properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C9H21NO

Molekulargewicht

159.27 g/mol

IUPAC-Name

2-ethoxy-3-methylhexan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-6-8(3)9(7-10)11-5-2/h8-9H,4-7,10H2,1-3H3

InChI-Schlüssel

ITSXJFQCZGMIDC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(CN)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.